N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
This compound features a complex polycyclic framework comprising a 1,5-methanopyrido[1,2-a][1,5]diazocine core, substituted with a carbothioamide (-C(S)NH₂) group at position 3 and a 2-ethyl-6-methylphenyl moiety. The 8-oxo group introduces a ketone functionality, while the tetrahydro backbone suggests partial saturation, likely influencing its conformational flexibility and solubility.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-3-16-7-4-6-14(2)20(16)22-21(26)23-11-15-10-17(13-23)18-8-5-9-19(25)24(18)12-15/h4-9,15,17H,3,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFQKDYYDPBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illuminate its therapeutic potential.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 368.49 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this class can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against human glioma cells in vitro. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. In silico studies have indicated that similar compounds can inhibit viral replication by interfering with viral enzymes.
- Case Study 2 : A virtual screening study identified compounds with structural similarities that exhibited inhibitory effects on SARS-CoV-2 replication in VERO cells. The cytotoxicity was assessed using the WST-1 assay, revealing effective concentrations that maintained cell viability while inhibiting viral activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors targeting specific pathways crucial for cancer cell survival and viral replication.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.
- Antioxidant Activity : Some studies have reported antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.49 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 3.12 |
| Druglikeness Score | 0.61 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs such as polycyclic nitrogen-containing systems, heterocyclic cores, or functional groups analogous to the target molecule:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Core Heterocyclic Systems
- Target Compound: The 1,5-methanopyrido[1,2-a][1,5]diazocine system combines pyridine and diazocine rings, creating a rigid, bicyclic framework with a bridge (methano group). This structure may enhance binding specificity in biological targets due to spatial constraints .
- Imidazo[1,2-a]pyridines (Evidences 4–5): These feature fused imidazole and pyridine rings.
- Benzodiazocin () : A larger 10-membered ring system with two nitrogen atoms. The hexahydro saturation here contrasts with the target’s partial unsaturation, influencing conformational dynamics .
Substituents and Functional Groups
- Carbothioamide vs. Carboxamide : The target’s thiocarbonyl group (-C(S)NH₂) is more polarizable and less electronegative than carboxamides (-C(O)NH₂), which may alter hydrogen-bonding interactions and metabolic stability .
- Aryl Substituents : The 2-ethyl-6-methylphenyl group in the target provides steric bulk and lipophilicity, similar to the nitro-phenyl groups in Evidences 4–5, which enhance π-π stacking but reduce solubility .
- Electron-Withdrawing Groups : The 8-oxo group in the target and 2-oxo groups in Evidences 4–5 and 7 contribute to electron-deficient aromatic systems, affecting reactivity and binding to enzymatic active sites .
Physicochemical Properties
- Melting Points : The imidazo[1,2-a]pyridine derivatives (243–245°C and 215–217°C) suggest high crystallinity due to nitro and ester groups, whereas the target’s melting point is unreported but may be influenced by its carbothioamide and ethyl-methyl substituents .
- Molecular Weight : The target’s molecular weight is likely >500 Da (estimated), comparable to ’s compound (542.54 Da), which may limit blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
